molecular formula C17H18Cl2N2O2S B3570829 1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine CAS No. 5791-79-7

1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine

Cat. No.: B3570829
CAS No.: 5791-79-7
M. Wt: 385.3 g/mol
InChI Key: OVUCIUKAOXTSBH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C17H18Cl2N2O2S It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 3,4-dichlorophenylsulfonyl group

Preparation Methods

The synthesis of 1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 3,4-dichlorobenzenesulfonyl chloride, and piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The benzyl chloride reacts with piperazine to form 1-benzylpiperazine. Subsequently, 3,4-dichlorobenzenesulfonyl chloride is introduced to the reaction mixture, resulting in the formation of this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction in larger reactors and optimizing reaction conditions to ensure consistent yield and quality.

Chemical Reactions Analysis

1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(2,3-dichlorophenyl)sulfonylpiperazine: This compound has a similar structure but with different substitution patterns on the phenyl ring.

    1-Benzyl-4-(4-chlorophenyl)sulfonylpiperazine: This compound has a single chlorine substitution on the phenyl ring.

    1-Benzyl-4-(3,4-difluorophenyl)sulfonylpiperazine: This compound has fluorine substitutions instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-16-7-6-15(12-17(16)19)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUCIUKAOXTSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360404
Record name 1-benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-79-7
Record name 1-benzyl-4-(3,4-dichlorophenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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